2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Overview
Description
2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a chloro group at the 2-position and a difluoropiperidinylmethyl group at the 5-position. The presence of both chlorine and fluorine atoms in its structure imparts distinct reactivity and stability characteristics, making it valuable in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 4,4-difluoropiperidine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the piperidine ring.
Substitution Reactions: The difluoropiperidine moiety can be modified through substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding aminopyridine derivative.
Scientific Research Applications
2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The presence of the chloro and difluoropiperidine groups allows it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylpyridine: A precursor in the synthesis of 2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine.
2-Chloro-5-fluoropyrimidine: Another halogenated pyridine derivative with different reactivity and applications.
2-Chloro-5-methylpyridine: A simpler analog with a methyl group instead of the difluoropiperidine moiety.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and biological activity profiles.
Properties
IUPAC Name |
2-chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2N2/c12-10-2-1-9(7-15-10)8-16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIJOXHNCGGLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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